N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Description
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cyclization
Compounds similar to the one inquired about are used in the synthesis of polyfunctional enaminonitriles, which are precursors in the synthesis of various heterocyclic compounds. These include pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines, highlighting their importance in the development of novel chemical entities with potential applications in various fields of chemistry and pharmacology (Strizhenko et al., 2020).
Amplifiers of Phleomycin
Derivatives of compounds with similar structural features have been shown to act as amplifiers of phleomycin against Escherichia coli, indicating their potential in enhancing the efficacy of antibiotics. The activities of these compounds are attributed to their ability to interact with bacterial DNA, which could be leveraged in the development of new therapeutic agents (Brown & Cowden, 1982).
Antimicrobial and Anticancer Activities
Compounds containing furan and pyrazole moieties, similar to the one inquired about, have been reported to possess significant antimicrobial and anticancer activities. This underscores the potential of such compounds in the development of new therapies for infectious diseases and cancer. These activities are attributed to the compounds' ability to interfere with critical biological processes in microbes and cancer cells, making them valuable leads for further drug development (Zaki et al., 2018).
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(17-13-20(29-25-17)19-5-3-11-28-19)23-9-10-26-18(14-6-7-14)12-16(24-26)15-4-1-2-8-22-15/h1-5,8,11-14H,6-7,9-10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPKDAUSCQAEGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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